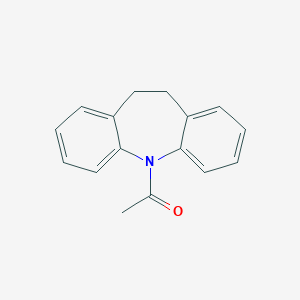

5-Acetyliminodibenzyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSUAHGUFKVVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352885 | |

| Record name | 5-acetyliminodibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-75-6 | |

| Record name | 5-acetyliminodibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.276.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 5-Acetyliminodibenzyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyliminodibenzyl, also known as N-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine, is a key organic compound with significant applications in pharmaceutical synthesis. It serves as a crucial intermediate in the development of various drugs and is recognized as an impurity of Carbamazepine.[1] This technical guide provides a detailed overview of the chemical properties of 5-Acetyliminodibenzyl, presenting quantitative data in a structured format, outlining experimental protocols for its characterization, and visualizing its synthesis and analytical workflow.

Chemical and Physical Properties

5-Acetyliminodibenzyl presents as a white to yellowish crystalline powder or solid.[1][2][3] Its core chemical structure and identifying information are summarized in Table 1. A comprehensive list of its physicochemical properties is detailed in Table 2, offering researchers essential data for experimental design and drug development applications.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone |

| Synonyms | 5-Acetyliminodibenyl, 5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine[2] |

| CAS Number | 13080-75-6[2] |

| Molecular Formula | C₁₆H₁₅NO[4][5] |

| Molecular Weight | 237.30 g/mol [4] |

| InChI | InChI=1S/C16H15NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-9H,10-11H2,1H3[2][5] |

| SMILES | CC(=O)N1c2ccccc2CCc3ccccc13[5] |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 95-97 °C[1][2][3][4] |

| Boiling Point | 446.7 °C at 760 mmHg[2], 364.67 °C at 101325 Pa[1][3] |

| Density | 1.151 g/cm³[2], 1.53 g/cm³ at 20°C[1][3] |

| Flash Point | 217.3 °C[2] |

| Vapor Pressure | 3.56E-08 mmHg at 25°C[2], 0.001 Pa at 25°C[1][3] |

| Refractive Index | 1.606[2] |

| pKa (Predicted) | -2.14 ± 0.20[1][3] |

| Water Solubility | 105.16 mg/L[3] |

| Solubility | Soluble in ethanol, chloroform, and acetonitrile.[2] Slightly soluble in DMSO and methanol.[1][3] |

Experimental Protocols

The characterization of 5-Acetyliminodibenzyl involves a series of standard analytical techniques to determine its physical and chemical properties. The following are generalized protocols based on established methods for organic compound analysis.

Determination of Melting Point

The melting point is a crucial indicator of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of 5-Acetyliminodibenzyl is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.[6] For a pure substance, this range should be narrow.

-

Determination of Boiling Point

-

Apparatus: Simple distillation apparatus.[6]

-

Procedure:

-

A sample of 5-Acetyliminodibenzyl is placed in a round-bottom flask.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

The flask is heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.[6]

-

Determination of Solubility

A qualitative assessment of solubility provides insight into the polarity of the molecule.

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

A small amount (e.g., 10 mg) of 5-Acetyliminodibenzyl is added to a test tube containing a known volume (e.g., 1 mL) of a solvent.

-

The mixture is agitated using a vortex mixer for a set period.

-

The solution is visually inspected for the presence of undissolved solid.

-

This process is repeated with a range of solvents of varying polarities, such as water, ethanol, chloroform, and dimethyl sulfoxide (DMSO).[1][2][3]

-

Spectroscopic and Chromatographic Analysis

Advanced analytical techniques are employed for structural elucidation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the compound, such as the carbonyl group of the acetyl moiety.[7]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[7]

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These chromatographic methods are employed to assess the purity of the compound and quantify any impurities.[8]

Synthesis and Characterization Workflow

The following diagrams illustrate the synthesis of 5-Acetyliminodibenzyl and a general workflow for its chemical characterization.

References

- 1. 5-ACETYLIMINODIBENZYL 99 CAS#: 13080-75-6 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 13080-75-6 CAS MSDS (5-ACETYLIMINODIBENZYL 99) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. N-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine (N-Acetyliminodibenzyl) [lgcstandards.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. theamericanjournals.com [theamericanjournals.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Confirmation of 5-Acetyliminodibenzyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation and confirmation of 5-Acetyliminodibenzyl, a key intermediate in pharmaceutical synthesis. This document details the experimental methodologies, spectroscopic data, and analytical workflows essential for the unambiguous identification of this tricyclic compound.

Introduction

5-Acetyliminodibenzyl, systematically named 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, is a derivative of iminodibenzyl. Its molecular structure, characterized by a central seven-membered ring fused to two benzene rings and an acetyl group on the nitrogen atom, makes it a valuable scaffold in medicinal chemistry. Accurate structural confirmation is paramount for its use in further synthetic transformations and drug design. This guide outlines the standard analytical techniques employed for its definitive identification.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Acetyliminodibenzyl is presented in the table below.

| Property | Value |

| Chemical Name | 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone |

| Synonyms | 5-Acetyliminodibenzyl |

| CAS Number | 13080-75-6 |

| Molecular Formula | C₁₆H₁₅NO |

| Molecular Weight | 237.30 g/mol |

| Appearance | White to yellowish crystalline powder |

| Melting Point | 95-97 °C |

Synthesis and Purification

The primary synthetic route to 5-Acetyliminodibenzyl involves the N-acetylation of iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine).

Experimental Protocol: Synthesis

Reaction: Iminodibenzyl is reacted with acetic anhydride to yield 5-Acetyliminodibenzyl. A patent describes a process where iminodibenzyl is acylated by refluxing with acetic anhydride at a 1:2 molar ratio[1].

Materials:

-

Iminodibenzyl

-

Acetic Anhydride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Dichloromethane (or other suitable aprotic solvent)

-

Hydrochloric Acid (1M solution)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethanol or Isopropanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve iminodibenzyl in a suitable solvent such as dichloromethane.

-

Add a slight excess of acetic anhydride to the solution. A small amount of pyridine can be added to catalyze the reaction.

-

Stir the reaction mixture at room temperature for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl to remove any remaining pyridine, followed by saturated sodium bicarbonate solution to neutralize any excess acetic acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Procedure:

-

The crude 5-Acetyliminodibenzyl is purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Structure Elucidation and Spectroscopic Data

The structure of 5-Acetyliminodibenzyl is confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Acetyliminodibenzyl in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | m | 8H | Aromatic protons |

| ~ 3.1 | s | 4H | -CH₂-CH₂- (ethylene bridge) |

| ~ 2.1 | s | 3H | -C(O)CH₃ (acetyl group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Acetyliminodibenzyl in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 | C=O (acetyl carbonyl) |

| ~ 140-145 | Quaternary aromatic carbons (adjacent to N) |

| ~ 125-130 | Aromatic CH carbons |

| ~ 35 | -CH₂-CH₂- (ethylene bridge) |

| ~ 22 | -C(O)CH₃ (acetyl methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 5-Acetyliminodibenzyl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1660 | Strong | Amide C=O stretch (acetyl group) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1370 | Medium | C-N stretch |

The strong absorption band around 1660 cm⁻¹ is characteristic of the amide carbonyl group and is a key indicator of successful acetylation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Expected Mass Spectrometry Data for 5-Acetyliminodibenzyl

| m/z | Interpretation |

| 237 | [M]⁺, Molecular ion |

| 194 | [M - COCH₃]⁺, Loss of the acetyl group |

| 195 | [M - CH₂CO]⁺, Loss of ketene |

| 180 | Fragmentation of the dibenzazepine ring |

The presence of the molecular ion peak at m/z 237 confirms the molecular weight of the compound. The fragmentation pattern, particularly the loss of the acetyl group (m/z 194), provides strong evidence for the proposed structure.

Logical Workflow and Visualizations

The process of synthesizing and confirming the structure of 5-Acetyliminodibenzyl follows a logical progression.

Caption: Workflow for the synthesis and structural confirmation of 5-Acetyliminodibenzyl.

Biological Context and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activity or involvement of 5-Acetyliminodibenzyl in cellular signaling pathways. Its primary role appears to be that of a synthetic intermediate in the preparation of more complex, pharmacologically active molecules. Further research would be required to explore any intrinsic biological effects of this compound.

Conclusion

The structure of 5-Acetyliminodibenzyl can be reliably synthesized and unequivocally confirmed through a standard suite of analytical techniques. The combination of NMR, IR, and mass spectrometry provides a complete picture of its molecular architecture, ensuring its identity and purity for use in research and drug development. This guide provides the necessary framework for researchers to confidently handle and characterize this important chemical entity.

References

Synthesis of 5-Acetyliminodibenzyl from Iminodibenzyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Acetyliminodibenzyl, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical properties, reaction parameters, and a step-by-step experimental protocol for the acetylation of iminodibenzyl.

Introduction

5-Acetyliminodibenzyl, also known as 5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine, is a crucial synthetic intermediate. Its dibenzazepine core structure is foundational for a range of neurologically active compounds and other therapeutic agents. The addition of an acetyl group to the nitrogen atom of the iminodibenzyl moiety is a primary step in the synthesis of more complex molecules, such as certain tricyclic antidepressants and antipsychotics. This guide focuses on the direct acetylation of iminodibenzyl to yield 5-Acetyliminodibenzyl.

Chemical Properties and Data

A summary of the key chemical data for the reactant and product is provided below for easy reference.

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Iminodibenzyl | 10,11-Dihydro-5H-dibenzo[b,f]azepine | 494-19-9 | C₁₄H₁₃N | 195.26 | 105-108 | Yellowish to beige crystalline powder |

| 5-Acetyliminodibenzyl | 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone | 13080-75-6 | C₁₆H₁₅NO | 237.30 | 95-97[1][2] | White to yellowish crystals or crystalline powder[3] |

Synthesis of 5-Acetyliminodibenzyl

The most common and effective method for the synthesis of 5-Acetyliminodibenzyl from iminodibenzyl is through N-acetylation using acetic anhydride.[3] This reaction is a nucleophilic acyl substitution where the nitrogen atom of the iminodibenzyl acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.

Reaction Scheme

References

An In-depth Technical Guide on the Acylation of Iminodibenzyl with Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminodibenzyl and its derivatives are crucial scaffolds in medicinal chemistry, forming the core structure of various therapeutic agents. The acylation of the secondary amine in the iminodibenzyl ring is a fundamental transformation, often employed to synthesize key intermediates for drug development. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative aspects of the acylation of iminodibenzyl with acetic anhydride.

Reaction Mechanism

The acylation of iminodibenzyl, a secondary amine, with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. This reaction can be performed with or without a catalyst, although the use of a strong acid catalyst significantly enhances the reaction rate.

Uncatalyzed Mechanism

In the absence of a catalyst, the nitrogen atom of the iminodibenzyl acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a carboxylate anion as a leaving group and yielding the N-acetyliminodibenzyl product and a molecule of acetic acid.

Acid-Catalyzed Mechanism

The acylation of iminodibenzyl is more efficiently carried out in the presence of a strong acid catalyst, such as perchloric acid (HClO₄), in a solvent like acetic acid.[1] The catalytic cycle involves the following key steps:

-

Formation of the Acetylium Ion: Perchloric acid, a strong acid, protonates acetic anhydride. This protonated intermediate is highly unstable and readily eliminates a molecule of acetic acid to form a highly reactive and electrophilic acetylium ion (CH₃CO⁺).[1]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of iminodibenzyl attacks the electrophilic acetylium ion.

-

Deprotonation: The resulting protonated amide intermediate is then deprotonated, typically by a weak base in the reaction mixture (such as acetic acid or another molecule of iminodibenzyl), to yield the final product, N-acetyliminodibenzyl, and regenerate the acid catalyst.

The formation of the highly electrophilic acetylium ion is the key to the enhanced reaction rate in the acid-catalyzed process.

Quantitative Data

While specific kinetic studies on the acylation of iminodibenzyl are not extensively reported in the literature, data from patents provide valuable insights into reaction conditions and yields for the synthesis of derivatives.

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Iminodibenzyl, Acetic Anhydride | Perchloric Acid | Acetic Acid | 105-110 | 3 | 3-Nitro-N-acetyliminodibenzyl | 80.9 | [1] |

| Iminodibenzyl, Acetic Anhydride | None | - | Reflux | - | 5-Acetyl-3-nitro-iminodibenzyl | Not specified | [2] |

*Note: The yields reported in these patents are for the subsequent nitration product in a one-pot reaction. However, the high yield of the final product suggests that the initial acylation step proceeds with high efficiency under these conditions.

Experimental Protocols

Based on established literature, the following are detailed methodologies for the acylation of iminodibenzyl.

Perchloric Acid Catalyzed Acylation

This protocol is adapted from a patented procedure for the synthesis of a derivative of N-acetyliminodibenzyl.[1]

Materials:

-

Iminodibenzyl

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Perchloric Acid (70%)

-

Toluene

-

Water (deionized)

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer with heating mantle

-

Dropping funnel

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 75g of iminodibenzyl, 80 mL of glacial acetic acid, and 45 mL of acetic anhydride.

-

With stirring, carefully add 0.7 mL of 70% perchloric acid to the mixture.

-

Heat the reaction mixture to 105-110 °C and maintain this temperature for 3 hours.

-

After 3 hours, cool the reaction mixture to room temperature.

-

This protocol is part of a one-pot synthesis for 3-nitro-N-acetyliminodibenzyl. For isolation of N-acetyliminodibenzyl, the following workup can be considered:

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing ice water with stirring.

-

The crude N-acetyliminodibenzyl will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or toluene.

Uncatalyzed Acylation by Reflux

This protocol is based on a general procedure mentioned in a patent.[2]

Materials:

-

Iminodibenzyl

-

Acetic Anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine iminodibenzyl and a molar excess of acetic anhydride (e.g., a 1:2 molar ratio).

-

Heat the mixture to reflux and maintain for a sufficient period to ensure complete reaction (monitoring by TLC is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add water to the reaction mixture to quench the excess acetic anhydride.

-

The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude N-acetyliminodibenzyl.

-

Further purification can be achieved by recrystallization.

Visualizations

Reaction Workflow

Caption: Workflow for the perchloric acid-catalyzed acylation of iminodibenzyl.

Acid-Catalyzed Mechanism Pathway

Caption: Key steps in the perchloric acid-catalyzed acylation of iminodibenzyl.

References

The Pivotal Role of 5-Acetyliminodibenzyl in Modern Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyliminodibenzyl serves as a critical precursor in the synthesis of a variety of pharmaceutical compounds, most notably tricyclic antidepressants and anticonvulsants. Its dibenzazepine core is a key pharmacophore, and the acetyl group provides a strategic handle for further chemical modifications. This technical guide provides an in-depth analysis of the synthesis of 5-acetyliminodibenzyl and its conversion into high-value active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and visualizations of synthetic and signaling pathways are presented to facilitate research and development in this area.

Introduction

The iminodibenzyl scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of drugs targeting the central nervous system (CNS). 5-Acetyliminodibenzyl, a derivative of iminodibenzyl, is a key intermediate that allows for the introduction of further functional groups, leading to the synthesis of complex molecules with diverse pharmacological activities. This guide will explore the synthesis of 5-acetyliminodibenzyl and its role as a precursor in the production of notable drugs such as carbamazepine and opipramol, as well as other important derivatives.

Physicochemical Properties of 5-Acetyliminodibenzyl

A thorough understanding of the physicochemical properties of 5-acetyliminodibenzyl is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅NO | [1] |

| Molecular Weight | 237.30 g/mol | [1] |

| Appearance | White to yellowish crystals or crystalline powder | [1] |

| Melting Point | 95-97 °C | [1] |

| Solubility | Soluble in ethanol, chloroform, and acetonitrile; less soluble in water | [1] |

| WGK (Water Hazard Class) | 3 | [1] |

Synthesis of 5-Acetyliminodibenzyl and Key Derivatives

The synthesis of 5-acetyliminodibenzyl is typically achieved through the N-acylation of iminodibenzyl. This intermediate can then be used to produce a variety of functionalized molecules.

Synthesis of 5-Acetyliminodibenzyl

The direct acylation of iminodibenzyl is a straightforward process, though it is often performed as the initial step in a multi-step synthesis without isolation of the acetylated intermediate.[2]

Experimental Protocol: Acylation of Iminodibenzyl

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve iminodibenzyl (1.0 eq.) in a suitable solvent such as toluene or acetic acid.[2][3]

-

Addition of Acylating Agent: Add acetic anhydride (1.1-1.5 eq.) to the stirred solution. A catalytic amount of a strong acid like perchloric acid may be added to facilitate the reaction.[3]

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2][3]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If acetic acid is used as the solvent, it can be partially removed under reduced pressure. The reaction mixture can be quenched by the addition of water.[3]

-

Purification: The product can be extracted with an organic solvent like dichloromethane. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-acetyliminodibenzyl.

Quantitative Data for Acylation of Iminodibenzyl (Representative)

| Parameter | Value |

| Typical Yield | >80% |

| Reaction Time | 2-4 hours |

| Purity (by HPLC) | >98% |

Synthesis of 5-Acetyl-3-nitro-iminodibenzyl

This derivative is a precursor for compounds with further substitutions on one of the aromatic rings.[2]

Experimental Protocol: Nitration of 5-Acetyliminodibenzyl

-

Reaction Setup: The synthesis is typically carried out as a one-pot reaction following the acylation of iminodibenzyl. Without isolating the 5-acetyliminodibenzyl, the reaction mixture is cooled to 25-30 °C.[2]

-

Nitration: A nitrating agent, such as nitric acid, is added dropwise to the cooled solution while maintaining the temperature.[2]

-

Reaction: The reaction is stirred at this temperature for a specified period until the nitration is complete, as monitored by TLC.

-

Workup and Purification: The excess acetic anhydride can be converted to acetic acid by the addition of an equivalent amount of water. The product is then precipitated, filtered, and can be purified by recrystallization.[2]

Quantitative Data for the Synthesis of 5-Acetyl-3-nitro-iminodibenzyl

| Parameter | Value | Reference |

| Molar Ratio (Iminodibenzyl:Acetic Anhydride) | 1:2 | [2] |

| Nitration Temperature | 25-30 °C | [2] |

Synthesis of 3-Chloro-N-acetyliminodibenzyl

This chloro-derivative is an important intermediate for the synthesis of other pharmacologically active molecules.[3]

Experimental Protocol: Synthesis of 3-Chloro-N-acetyliminodibenzyl

This synthesis involves a multi-step process starting from iminodibenzyl:

-

Acylation and Nitration: Iminodibenzyl is first acylated with acetic anhydride and then nitrated in the same pot to yield 3-nitro-N-acetyliminodibenzyl.[3]

-

Reduction: The nitro group is then reduced to an amino group to form 3-amino-N-acetyliminodibenzyl.[3]

-

Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt and subsequently replaced with a chlorine atom via a Sandmeyer reaction to yield 3-chloro-N-acetyliminodibenzyl.[3]

Quantitative Data for the Synthesis of 3-Chloro-N-acetyliminodibenzyl

| Step | Yield | Reference |

| Overall Yield | >51% | [3] |

Application in Drug Synthesis

5-Acetyliminodibenzyl is a key building block for several important drugs.

Carbamazepine Synthesis (Related Pathway)

While carbamazepine is more commonly synthesized from iminostilbene, the chemistry involved is highly relevant. The acylation step to protect the nitrogen is analogous to the formation of 5-acetyliminodibenzyl.

Experimental Protocol: Synthesis of Carbamazepine from Iminostilbene

-

Reaction Setup: A suspension of iminostilbene in a mixture of acetic acid and water is heated to 60°C.[4]

-

Carbamoylation: Sodium cyanate is added in portions over several hours.[4]

-

Reaction and Crystallization: The mixture is stirred and then cooled to 15-20°C to allow for the crystallization of carbamazepine.[4]

-

Purification: The crystals are filtered, washed with acetic acid and water, and dried. Further product can be obtained from the mother liquor.[4]

Quantitative Data for Carbamazepine Synthesis

| Parameter | Value | Reference |

| Yield | 90.9% (initial crystallization) | [4] |

| Total Yield | 93.9% | [4] |

| Melting Point | 191-193 °C | [4] |

Opipramol Synthesis

Opipramol is synthesized from iminostilbene, a closely related precursor to iminodibenzyl. The synthesis involves N-alkylation followed by reaction with N-(2-hydroxyethyl)piperazine.[5][6]

Experimental Protocol: Synthesis of Opipramol from Iminostilbene

-

N-Alkylation: Iminostilbene is reacted with an excess of 1-bromo-3-chloropropane in the presence of potassium carbonate, PEG 6000, and a small amount of water at 90-95°C for 20-30 hours.[5][6]

-

Reaction with Piperazine Derivative: The resulting N-(3-halopropyl)iminostilbene intermediate, without isolation, is reacted with N-(2-hydroxyethyl)piperazine in toluene at 100-120°C for 18-30 hours.[5][6]

-

Workup and Purification: The reaction mixture is cooled, washed with water, and the pH is adjusted to precipitate the opipramol base, which is then extracted. The dihydrochloride salt is formed using known methods.[5][6]

Quantitative Data for Opipramol Synthesis

| Parameter | Value | Reference |

| Purity (HPLC) | >99% | [5][6] |

| Melting Point (dihydrochloride) | 228-230 °C | [5][6] |

Signaling Pathways and Mechanism of Action of Derived Drugs

The drugs derived from the iminodibenzyl scaffold, such as carbamazepine, exhibit complex mechanisms of action.

Carbamazepine's Effect on Voltage-Gated Sodium Channels

Carbamazepine's primary mechanism of action as an anticonvulsant is the blockade of voltage-gated sodium channels. By binding to these channels, it stabilizes the inactivated state, which reduces the repetitive firing of neurons that is characteristic of seizures.

Carbamazepine and the Wnt/β-catenin Signaling Pathway

Recent studies have shown that carbamazepine can also modulate the Wnt/β-catenin signaling pathway. It has been found to bind to the Frizzled-8 (FZD8) receptor, an action that inhibits this pathway.[4][7] This inhibition may contribute to some of the long-term side effects of the drug, such as bone loss and increased adipogenesis.[7]

Visualizations

Synthetic Pathways

Caption: Synthesis of 5-Acetyliminodibenzyl Derivatives.

Experimental Workflow

Caption: Workflow for 5-Acetyliminodibenzyl Synthesis.

Signaling Pathway

Caption: Carbamazepine's Inhibition of Wnt/β-catenin Signaling.

Conclusion

5-Acetyliminodibenzyl is a versatile and valuable precursor in the synthesis of a range of CNS-active drugs. Its straightforward synthesis and the reactivity of its acetyl group make it an ideal starting point for the development of new chemical entities. The detailed protocols and data presented in this guide are intended to support further research and innovation in the field of medicinal chemistry, leveraging the potential of the iminodibenzyl scaffold to address unmet medical needs. A deeper understanding of the signaling pathways affected by drugs derived from this scaffold, such as the Wnt/β-catenin pathway, will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. chembk.com [chembk.com]

- 2. RO81554B1 - Process for preparing 5-acetyl-3-nitro-imino-dibenzyl - Google Patents [patents.google.com]

- 3. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A process for the preparation of opipramol - Patent 1468992 [data.epo.org]

- 6. EP1468992B1 - A process for the preparation of opipramol - Google Patents [patents.google.com]

- 7. Antiepileptic Drug Carbamazepine Binds to a Novel Pocket on the Wnt Receptor Frizzled-8 - PMC [pmc.ncbi.nlm.nih.gov]

5-Acetyliminodibenzyl: A Core Intermediate in the Synthesis of Clomipramine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Clomipramine, a tricyclic antidepressant renowned for its efficacy in treating obsessive-compulsive disorder (OCD) and major depressive episodes, relies on a multi-step synthesis process where the selection of intermediates is crucial for overall yield and purity.[1] Among these, 5-acetyliminodibenzyl serves as a pivotal precursor. Its acetyl group acts as a protecting group for the nitrogen atom at the 5-position of the dibenz[b,f]azepine ring system, allowing for selective modifications on the aromatic rings before its eventual removal in the final stages of synthesis. This guide details the synthetic pathways involving 5-acetyliminodibenzyl, presenting experimental protocols, quantitative data, and process workflows.

Overview of the Synthetic Pathway

The synthesis of clomipramine from the readily available starting material, iminodibenzyl, proceeds through the formation of 5-acetyliminodibenzyl. From this key intermediate, two primary routes emerge for the introduction of the essential chlorine atom at the 3-position: a traditional, multi-step nitration-reduction-diazotization sequence and a more modern, direct chlorination method. Both pathways converge for the final deacetylation and alkylation steps to yield clomipramine.

Experimental Protocols and Key Reactions

Synthesis of 5-Acetyliminodibenzyl (Acylation)

The initial step involves the acylation of iminodibenzyl, typically using acetic anhydride. This reaction protects the secondary amine, preventing side reactions in subsequent steps and activating the ring system for electrophilic substitution.[2][3]

Protocol:

-

To a reaction flask, add iminodibenzyl (1 molar equivalent), acetic acid, and acetic anhydride (e.g., 45ml per 75g of iminodibenzyl).[3]

-

Add a catalytic amount of perchloric acid.[3]

-

Heat the mixture to 105-110 °C and maintain for 3 hours.[3]

-

Cool the reaction mixture and proceed to the next step (e.g., nitration or chlorination). The product can be isolated by pouring the mixture into water, filtering the resulting solid, and refining with a suitable solvent like toluene.[3]

Route A: Traditional Synthesis of 3-Chloro-5-acetyliminodibenzyl

This classical route involves a three-step conversion of 5-acetyliminodibenzyl.

2.2.1. Nitration The acetylated intermediate is nitrated to introduce a nitro group at the 3-position.

Protocol:

-

Following acylation, cool the reaction mixture to 20 °C.[3]

-

Slowly add nitrosonitric acid (96%) dropwise over 2-3 hours, maintaining the temperature between 20-25 °C.[3]

-

After the addition is complete, allow the reaction to proceed for another hour.[3]

-

Recover the product, 3-nitro-N-acetyl iminodibenzyl, by vacuum distillation of the acetic acid and precipitation in ice water. The crude product can be purified by recrystallization from toluene. A yield of 80.9% has been reported for this combined acylation/nitration step.[3]

2.2.2. Reduction The nitro group is reduced to an amino group, typically using a reducing agent like iron in an acidic medium.

Protocol:

-

Suspend 3-nitro-N-acetyl iminodibenzyl in a mixture of ethanol and water.

-

Add iron powder and a small amount of acetic acid.

-

Heat the mixture to reflux for approximately 5 hours.[3]

-

Filter the hot solution to remove iron salts. Evaporate the ethanol under reduced pressure.

-

Add water to precipitate the solid 3-amino-N-acetyl iminodibenzyl and filter to collect the product.[3]

2.2.3. Diazotization and Sandmeyer Reaction The amino group is converted to a chloro group via a diazonium salt intermediate, which is then subjected to a Sandmeyer reaction using cuprous chloride.

Protocol:

-

Add 3-amino-N-acetyl iminodibenzyl (e.g., 35g) to a mixture of concentrated hydrochloric acid (e.g., 105g) and water (e.g., 238g).[3]

-

Cool the stirred mixture to 0 °C using an ice-salt bath.[3]

-

Slowly add a 30% sodium nitrite solution dropwise over 2 hours, maintaining the temperature between 5-15 °C to form the diazonium salt.[3]

-

After addition, continue stirring for 1 hour.[3]

-

In a separate vessel, prepare a solution of cuprous chloride (e.g., 15g) in concentrated hydrochloric acid (e.g., 175g). Add this to the diazonium salt solution.[3]

-

Heat the mixture to 60-65 °C for 2 hours.[3]

-

Cool to 10 °C and collect the crude product by suction filtration. Recrystallize from 95% ethanol to obtain pure 3-chloro-N-acetyliminodibenzyl.[3]

Route B: Direct Chlorination of 5-Acetyliminodibenzyl

A more efficient and modern approach involves the direct electrophilic substitution of 5-acetyliminodibenzyl with a chlorinating agent. This method avoids the multiple steps of the traditional route, leading to higher overall yields and simpler process control.[4][5]

Protocol:

-

In a 500ml reaction flask, add N-acetyliminodibenzyl (100 mmol), potassium carbonate (100 mmol), and Tetrabutylammonium bromide (TBAB, 10 mmol) to a solvent such as dichloroethane (100 mL).[5]

-

Cool the mixture to 0 °C.[5]

-

Slowly add a solution of the chlorinating agent, such as bis(trichloromethyl) carbonate (triphosgene), dropwise. The molar ratio of N-acetyliminodibenzyl to chlorinating agent can range from 1:0.5 to 1:2.[4]

-

After the addition is complete, raise the temperature to 10 °C and stir for 5 hours.[5]

-

Concentrate the reaction mixture under normal pressure until dry to obtain the target product, N-acetyl-3-chloroiminodibenzyl, as a pale yellow oil.[5]

Final Synthetic Steps

2.4.1. Deacetylation The acetyl protecting group is removed from 3-chloro-5-acetyliminodibenzyl to yield 3-chloroiminodibenzyl.

Protocol:

-

Add 3-chloro-5-acetyliminodibenzyl (1 part by weight) and potassium hydroxide powder (1-1.7 parts by weight) to toluene (5-10 parts by weight).[6]

-

Heat the mixture to 80-90 °C and maintain for 5-7 hours.[6]

-

After the reaction is complete, cool the solution to room temperature. The resulting solution containing the intermediate 3-chloroiminodibenzyl is used directly in the next step.[6]

2.4.2. Alkylation The final step is the N-alkylation of 3-chloroiminodibenzyl with 3-(dimethylamino)propyl chloride to form clomipramine.

Protocol:

-

To the solution from the deacetylation step, add potassium carbonate and additional potassium hydroxide.[6]

-

Heat the mixture to 110-115 °C for 1-3 hours.[6]

-

Slowly add a solution of 3-(dimethylamino)propyl chloride in toluene. Continue heating at 110-115 °C for another 1-3 hours until the reaction is complete.[1][6]

-

Cool the reaction liquid and extract with purified water to remove inorganic salts.[6]

-

The organic layer containing clomipramine is concentrated under reduced pressure. The resulting oil can be dissolved in acetone and acidified with hydrochloric acid to precipitate clomipramine hydrochloride as a crude product.[6]

-

The crude product is purified by recrystallization, often involving a decolorization step with medicinal carbon.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from cited experimental procedures, primarily focusing on the efficient direct chlorination route.

Table 1: Reagents and Yields for Direct Chlorination of 5-Acetyliminodibenzyl [5]

| Embodiment | N-acetyliminodibenzyl (mmol) | Chlorinating Agent (Triphosgene, mmol) | Catalyst (TBAB, mmol) | Acid Scavenger (K₂CO₃, mmol) | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 100 | 130 | 10 | 100 | Dichloroethane | 90.0 |

| 2 | 100 | 50 | 10 | 100 | Dichloroethane | 53.0 |

| 3 | 100 | 100 | 10 | 100 | Dichloroethane | 86.1 |

| 4 | 100 | 100 | 10 | 100 | Dichloromethane | 88.0 |

Table 2: Reaction Conditions for Clomipramine Synthesis Steps

| Step | Key Reagents | Temperature (°C) | Duration | Reported Yield | Reference |

|---|---|---|---|---|---|

| Acylation & Nitration | Iminodibenzyl, Ac₂O, Nitrosonitric acid | 20-110 | ~7 hours | 80.9% | [3] |

| Diazotization | 3-Amino-N-acetyliminodibenzyl, NaNO₂, CuCl | 0-65 | ~5 hours | 69.7% | [3] |

| Direct Chlorination | 5-Acetyliminodibenzyl, Triphosgene, TBAB | 0-10 | 5 hours | 86-90% | [5] |

| Deacetylation | 3-Chloro-5-acetyliminodibenzyl, KOH | 80-90 | 5-7 hours | Not specified | [6] |

| Alkylation | 3-Chloroiminodibenzyl, 3-(dimethylamino)propyl chloride | 110-115 | 2-6 hours | Not specified |[6] |

Conclusion

5-Acetyliminodibenzyl is a critical intermediate in the synthesis of clomipramine, providing a stable platform for the regioselective introduction of a chlorine atom onto the tricyclic core. While the traditional synthesis route involving nitration and subsequent transformations is well-established, modern direct chlorination methods offer a more streamlined, efficient, and higher-yielding alternative suitable for industrial-scale production.[4][5] The choice of synthetic route and careful optimization of reaction conditions, as detailed in this guide, are paramount to achieving high purity and yield of the final active pharmaceutical ingredient.

References

- 1. ijnc.ir [ijnc.ir]

- 2. RO81554B1 - Process for preparing 5-acetyl-3-nitro-imino-dibenzyl - Google Patents [patents.google.com]

- 3. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]

- 4. CN104876870A - Synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]

- 5. CN104876870B - A kind of synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]

- 6. CN111892538B - High-purity clomipramine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

Exploratory Reactions of 5-Acetyliminodibenzyl: A Technical Guide for Drug Development Professionals

Introduction

5-Acetyliminodibenzyl serves as a crucial scaffold in medicinal chemistry, forming the core of various compounds with significant pharmacological activities. As a derivative of iminodibenzyl, this molecule has been the subject of numerous exploratory reactions aimed at functionalizing its tricyclic core to modulate its biological effects. This technical guide provides an in-depth overview of key chemical transformations involving 5-acetyliminodibenzyl and its derivatives, targeting researchers, scientists, and drug development professionals. The document details synthetic protocols, presents quantitative data in a structured format, and visualizes reaction pathways and potential pharmacological mechanisms.

I. Synthetic Transformations of the 5-Acetyliminodibenzyl Core

The chemical versatility of the 5-acetyliminodibenzyl framework allows for a range of modifications, primarily centered on electrophilic aromatic substitution, and subsequent transformations of the introduced functional groups. These reactions are pivotal in the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

Acylation of Iminodibenzyl

The initial step in many synthetic routes is the acylation of the iminodibenzyl nitrogen. The acetyl group serves as a protecting group and influences the regioselectivity of subsequent reactions.

Experimental Protocol: Acylation of Iminodibenzyl

-

Materials: Iminodibenzyl, acetic anhydride, and a catalytic amount of perchloric acid or the reaction can be run by refluxing with a molar ratio of 1/2 of iminodibenzyl to acetic anhydride.[1]

-

Procedure:

-

Dissolve iminodibenzyl in a suitable organic solvent such as acetic acid.

-

Add acetic anhydride to the solution.

-

Introduce a catalytic amount of perchloric acid to initiate the acylation reaction.[2]

-

Alternatively, reflux the mixture of iminodibenzyl and acetic anhydride at a 1:2 molar ratio.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be used directly for subsequent nitration without the isolation of 5-acetyliminodibenzyl.[1]

-

Nitration of 5-Acetyliminodibenzyl

Nitration introduces a nitro group onto the aromatic ring, which can then be reduced to an amino group for further functionalization.

Experimental Protocol: Nitration of 5-Acetyliminodibenzyl

-

Materials: 5-Acetyliminodibenzyl, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Dissolve 5-acetyliminodibenzyl in concentrated sulfuric acid, maintaining the temperature between -5°C and 0°C.[3]

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 5°C.[4]

-

Stir the reaction mixture at 0°C for approximately 30 minutes.[3]

-

Pour the reaction mixture over ice to precipitate the crude 3-nitro-5-acetyliminodibenzyl.[3]

-

Filter the precipitate and wash with water until neutral.[3]

-

Recrystallize the crude product from a suitable solvent like benzene or ethanol to obtain pure 3-nitro-5-acetyliminodibenzyl.[3]

-

Table 1: Quantitative Data for Nitration of 5-Acyliminodibenzyl Derivatives

| 5-Acyliminodibenzyl Derivative | Molar Ratio (Substrate:HNO₃) | Reaction Temperature | Yield of 3-Nitro Derivative | Melting Point of Product | Reference |

| 5-Acetyliminodibenzyl | 1:0.95 | -5°C to 0°C | ~40% | 157-158°C | [3] |

| 5-Propionyliminodibenzyl | Not Specified | Not Specified | Not Specified | 165-166°C | [4] |

| 5-Benzoyliminodibenzyl | Not Specified | Not Specified | Not Specified | 178-180°C | [3] |

| 5-Isovaleroyliminodibenzyl | Not Specified | Not Specified | Not Specified | 115-116°C | [3] |

Reduction of 3-Nitro-5-acetyliminodibenzyl

The reduction of the nitro group to an amine is a critical step for introducing further diversity, for instance, through diazotization and Sandmeyer reactions.

Experimental Protocol: Reduction of 3-Nitro-5-acetyliminodibenzyl

-

Method 1: Using Iron and Acid

-

Materials: 3-Nitro-5-acetyliminodibenzyl, iron filings, acetic acid or hydrochloric acid, water, benzene.[3]

-

Procedure:

-

Etch iron filings in water with a small amount of acetic acid at reflux temperature.[3]

-

Add 3-nitro-5-acetyliminodibenzyl in portions to the refluxing mixture.[3]

-

Continue refluxing for approximately 6 hours.[3]

-

After cooling, make the reaction mixture alkaline with 30% caustic soda solution.[3]

-

Extract the crude 3-amino-5-acetyliminodibenzyl exhaustively with benzene.[3]

-

-

-

Method 2: Using Hydrazine Hydrate

-

Materials: 3-Nitro-N-acetyliminodibenzyl, hydrazine hydrate, anhydrous ferric chloride, activated carbon, ethanol.[2]

-

Procedure:

-

In a reaction flask, combine 3-nitro-N-acetyliminodibenzyl, ethanol, anhydrous ferric chloride, and activated carbon.[2]

-

Heat the mixture to reflux and add hydrazine hydrate dropwise over 2-3 hours.[2]

-

Continue refluxing for an additional 3 hours.[2]

-

Filter the hot solution and evaporate the ethanol under reduced pressure.

-

Add water to the residue to precipitate the product, 3-amino-N-acetyliminodibenzyl.[2]

-

-

Table 2: Quantitative Data for Reduction of 3-Nitro-N-acetyliminodibenzyl

| Reducing Agent | Catalyst | Solvent | Reaction Time | Yield of 3-Amino-N-acetyliminodibenzyl | Reference |

| Hydrazine hydrate | Anhydrous FeCl₃ / Activated Carbon | Ethanol | ~5-6 hours | 90.3% - 92.5% | [2] |

Diazotization and Sandmeyer Reaction

This two-step process allows for the introduction of various substituents, such as halogens, onto the aromatic ring in place of the amino group.

Experimental Protocol: Synthesis of 3-Chloro-N-acetyliminodibenzyl

-

Materials: 3-Amino-N-acetyliminodibenzyl, concentrated hydrochloric acid, sodium nitrite, cuprous chloride, ethanol.[2]

-

Procedure:

-

Diazotization:

-

Suspend 3-amino-N-acetyliminodibenzyl in a mixture of concentrated hydrochloric acid and water.[2]

-

Cool the suspension to 0-5°C using an ice-salt bath.[2]

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-15°C.[2]

-

Stir for an additional hour after the addition is complete to form the diazonium salt solution.[2]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of cuprous chloride in concentrated hydrochloric acid.

-

Add the diazonium salt solution to the cuprous chloride solution.

-

Warm the mixture to 60-65°C and stir for 2 hours.[2]

-

Cool the mixture to 10°C to precipitate the crude product.[2]

-

Filter the crude product and recrystallize from 95% ethanol to obtain pure 3-chloro-N-acetyliminodibenzyl.[2]

-

-

Table 3: Quantitative Data for the Synthesis of 3-Chloro-N-acetyliminodibenzyl

| Reactant | Reagents | Reaction Temperature | Reaction Time | Yield | Melting Point | Reference |

| 3-Amino-N-acetyliminodibenzyl | 1. HCl, NaNO₂ 2. CuCl, HCl | 0-5°C (Diazotization) 60-65°C (Sandmeyer) | ~3 hours | 69.7% - 70.5% | 124-126°C | [2] |

Bromination and Dehydrobromination

Bromination at the benzylic positions followed by dehydrobromination is a key strategy to introduce unsaturation in the central seven-membered ring, leading to the iminostilbene core, which is present in drugs like carbamazepine.

Experimental Workflow for Bromination and Dehydrobromination

References

- 1. RO81554B1 - Process for preparing 5-acetyl-3-nitro-imino-dibenzyl - Google Patents [patents.google.com]

- 2. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]

- 3. US3178406A - Nitrates of s-acymminoimbenzyls - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Literature review on the discovery and synthesis of 5-Acetyliminodibenzyl

This technical guide provides a comprehensive overview of the discovery and synthesis of 5-Acetyliminodibenzyl, a key intermediate in the production of various pharmaceuticals. Aimed at researchers, scientists, and professionals in drug development, this document details the seminal synthetic routes and subsequent optimizations, presenting quantitative data, experimental protocols, and visual representations of the chemical transformations involved.

Introduction

5-Acetyliminodibenzyl, also known as 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, is a crucial precursor in the synthesis of several active pharmaceutical ingredients. Its core structure, the iminodibenzyl moiety, is foundational for a class of drugs with applications in neurology and psychiatry. The addition of an acetyl group to the nitrogen atom of the dibenzazepine ring system is a critical step that facilitates further functionalization and derivatization of the molecule. This review focuses on the key methods developed for the synthesis of this important intermediate.

Synthesis Methodologies

The primary route for the synthesis of 5-Acetyliminodibenzyl involves the direct acylation of iminodibenzyl. Variations of this method, as well as subsequent reactions to produce derivatives, have been extensively described in patent literature.

Acetylation of Iminodibenzyl

The most direct method for the preparation of 5-Acetyliminodibenzyl is the acylation of iminodibenzyl using acetic anhydride. This reaction is typically carried out by refluxing iminodibenzyl with an excess of acetic anhydride.

A Romanian patent describes a process where iminodibenzyl is acylated with acetic anhydride by refluxing at a molar ratio of 1:2.[1] This process is often the first step in a multi-step synthesis for producing other derivatives, such as 5-acetyl-3-nitro-iminodibenzyl.[1]

A German patent further details a process for producing 5-acyl-iminostilbene derivatives which starts with the acetylation of iminodibenzyl to form 5-acetyl-iminodibenzyl.[2]

Experimental Protocol: Acetylation of Iminodibenzyl

-

Reactants: Iminodibenzyl and acetic anhydride.

-

Molar Ratio: 1 part iminodibenzyl to 2 parts acetic anhydride.[1]

-

Procedure: The reactants are mixed and refluxed. The excess acetic anhydride can be utilized in subsequent reaction steps or removed.[1]

-

Work-up: The reaction mixture is cooled, and the product is typically isolated by precipitation and filtration. Further purification can be achieved by recrystallization.

Logical Relationship: General Synthesis Pathway

Caption: General synthesis pathway for 5-Acetyliminodibenzyl and its derivatives.

Synthesis of 5-Acetyliminodibenzyl Derivatives

Following the initial acetylation, 5-Acetyliminodibenzyl serves as a versatile intermediate for the synthesis of various substituted dibenzazepines.

The nitration of 5-Acetyliminodibenzyl is a key step in producing compounds with potential antioxidant properties and for further synthesis of pharmaceuticals.[3] A process for the production of 3-nitro-5-acyl-iminodibenzyl compounds involves treating 5-acetyl-iminodibenzyl with a substantially equimolar amount of nitric acid in sulfuric acid.[3] The reaction is typically carried out at low temperatures, between -10°C and 0°C.[3] The crude product can be purified by fractional crystallization from solvents like benzene, ethanol, or methanol.[3]

Quantitative Data for Nitration of 5-Acetyliminodibenzyl

| Parameter | Value | Reference |

| Reactants | 5-Acetyliminodibenzyl, Nitric Acid, Sulfuric Acid | [3] |

| Molar Ratio (Nitric Acid) | 0.9-1 mol per mol of 5-Acetyliminodibenzyl | [3] |

| Solvent | Concentrated Sulfuric Acid (10-20 times weight of reactant) | [3] |

| Temperature | -10°C to 0°C (preferably 0°C to -5°C) | [3] |

| Product Melting Point | 157-158°C (recrystallized from benzene, ethanol, or methanol) | [3] |

Experimental Protocol: Synthesis of 3-Nitro-5-acetyl-iminodibenzyl

-

Reactants: 5-Acetyliminodibenzyl, concentrated nitric acid (40 Bé), concentrated sulfuric acid.

-

Procedure:

-

Dissolve 5-acetyl-iminodibenzyl in ten to twenty times its weight of concentrated sulfuric acid.

-

Cool the solution to between 0°C and -5°C.

-

Add 0.9-1 mol of concentrated nitric acid dropwise while maintaining the low temperature.

-

After the addition is complete, precipitate the crude product by pouring the reaction mixture over ice.

-

Collect the precipitate and purify by fractional crystallization from benzene, ethanol, or methanol.[3]

-

Workflow: Nitration of 5-Acetyliminodibenzyl

Caption: Experimental workflow for the synthesis of 3-Nitro-5-acetyl-iminodibenzyl.

3-Chloro-N-acetyliminodibenzyl is another important derivative. A Chinese patent outlines a method for its synthesis starting from iminodibenzyl.[4] The process involves acylation and nitration to produce 3-nitro-N-acetyliminodibenzyl, followed by a reduction to 3-amino-N-acetyliminodibenzyl, and finally a Sandmeyer reaction to yield the 3-chloro derivative.[4]

An improved method for the preparation of 3-substituted 10,11-dihydro-5H-[b,f]azepine derivatives, including the 3-chloro variant, has also been reported, applying a modified Sandmeyer reaction to the 3-amino derivative with moderate yields and high purity.[5]

Quantitative Data for the Synthesis of 3-Chloro-N-acetyliminodibenzyl

| Step | Reactants | Reagents/Conditions | Yield | Melting Point | Reference |

| Diazotization & Sandmeyer | 3-Amino-N-acetyliminodibenzyl | Conc. HCl, NaNO₂, CuCl | 70.5% | 124-126°C | [4] |

Experimental Protocol: Synthesis of 3-Chloro-N-acetyliminodibenzyl

-

Reactants: 3-amino-N-acetyliminodibenzyl, concentrated hydrochloric acid, sodium nitrite solution, cuprous chloride.

-

Procedure:

-

Suspend 35g of 3-amino-N-acetyliminodibenzyl in 105g of concentrated hydrochloric acid (30%) and 238g of water.

-

Cool the mixture to 0°C.

-

Add 35g of 30% sodium nitrite solution dropwise, maintaining the temperature between -5°C and 0°C.

-

Continue the reaction for 1 hour after the addition is complete.

-

To the resulting diazonium salt solution, add a mixture of 15g of cuprous chloride and 175g of concentrated hydrochloric acid.

-

Heat the reaction mixture to 60-65°C for 2 hours.

-

Cool the mixture to approximately 10°C and collect the crude product by suction filtration.

-

Recrystallize the crude product from 95% ethanol to obtain 26.5g of pure product.[4]

-

Conclusion

The synthesis of 5-Acetyliminodibenzyl is a well-established process, primarily achieved through the direct acetylation of iminodibenzyl. This intermediate is pivotal for the subsequent synthesis of a wide range of functionalized dibenzazepine derivatives. The methodologies outlined in various patents and research articles provide a solid foundation for the production of these compounds on both laboratory and industrial scales. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals engaged in the development of novel therapeutics based on the iminodibenzyl scaffold.

References

- 1. RO81554B1 - Process for preparing 5-acetyl-3-nitro-imino-dibenzyl - Google Patents [patents.google.com]

- 2. DE2238904A1 - 5-acyl-iminostilbene derivs - reaction of 5-acyl-iminodibenzyl with bromine and heating - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Spectroscopic analysis of 5-Acetyliminodibenzyl using NMR, IR, and MS

Application Note: Spectroscopic Analysis of 5-Acetyliminodibenzyl

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the spectroscopic analysis of 5-Acetyliminodibenzyl (also known as 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone), a key intermediate in pharmaceutical synthesis. It outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it includes comprehensive protocols for sample preparation and data acquisition for each technique, alongside graphical workflows to ensure clarity and reproducibility.

Molecular Structure and Overview

5-Acetyliminodibenzyl is a derivative of iminodibenzyl, characterized by an acetyl group attached to the nitrogen atom of the azepine ring. This modification significantly influences its chemical properties and is a crucial step in the synthesis of various active pharmaceutical ingredients. Accurate characterization using spectroscopic methods is essential for quality control and regulatory compliance.

Chemical Structure:

Figure 1: Chemical Structure of 5-Acetyliminodibenzyl.

-

Molecular Formula: C₁₆H₁₅NO

-

Molecular Weight: 237.30 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectral data for 5-Acetyliminodibenzyl.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H and ¹³C NMR Data (Solvent: CDCl₃)

| Atom Number(s) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| CH₃ (Acetyl) | ~2.15 | s | 3H | ~22.5 |

| C10, C11 | ~3.10 | s | 4H | ~36.5 |

| C1-C4, C6-C9 | 7.10 - 7.40 | m | 8H | 127.0 - 130.0 |

| C4a, C5a, C9a, C5b, C10a, C11a | - | - | - | 135.0 - 142.0 (Quaternary) |

| C=O (Acetyl) | - | - | - | ~169.0 |

Note: Due to rotational restriction around the N-acetyl bond at lower temperatures, some peaks may show broadening or splitting. The aromatic region will present as a complex multiplet due to the overlapping signals of the eight aromatic protons.

Infrared (IR) Spectroscopy Data

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3060 - 3020 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (in CH₂) |

| 1660 - 1650 | C=O Stretch (Amide I) | N-C=O (Acetyl) |

| 1600, 1490, 1450 | C=C Stretch | Aromatic Ring |

| 1420 - 1380 | C-N Stretch | Tertiary Amide |

| 760 - 740 | C-H Out-of-plane Bend | ortho-disubstituted Benzene |

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Ion Formula | Fragment Lost | Interpretation |

|---|---|---|---|

| 237 | [C₁₆H₁₅NO]⁺˙ | - | Molecular Ion (M⁺˙) |

| 194 | [C₁₄H₁₂N]⁺ | CH₂=C=O | Loss of ketene |

| 195 | [C₁₄H₁₃N]⁺˙ | CH₂CO | Loss of acetyl radical |

| 180 | [C₁₃H₁₀N]⁺ | CH₃ | Loss of methyl from m/z 195 |

| 167 | [C₁₃H₉]⁺ | HCN | Loss of HCN from m/z 194 |

Experimental Workflows and Protocols

Overall Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a 5-Acetyliminodibenzyl sample.

Figure 2: General workflow for spectroscopic analysis.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation :

-

Accurately weigh 10-20 mg of 5-Acetyliminodibenzyl into a clean, dry vial.[1]

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.[1]

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton wool filter, transfer the solution into a clean 5 mm NMR tube.[2]

-

Ensure the sample height in the tube is approximately 4-5 cm.[1][3]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue.[1][4]

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.[1]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[1][5]

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

-

Acquire a ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural assignment.[6]

-

Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Protocol: FTIR Sample Preparation and Acquisition (KBr Pellet Method)

-

Sample Preparation :

-

Gently grind approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar to a fine powder.[7]

-

Add 1-2 mg of the 5-Acetyliminodibenzyl sample to the mortar.[7]

-

Mix the sample and KBr thoroughly by gentle grinding for about a minute to ensure uniform dispersion.[8]

-

Transfer the mixture to a pellet-forming die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a thin, transparent pellet.[8]

-

-

Data Acquisition :

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using an empty sample compartment or a blank KBr pellet.[7]

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is automatically ratioed against the background by the instrument software.

-

Protocol: Mass Spectrometry Data Acquisition (Electron Ionization)

-

Sample Introduction :

-

Direct Insertion Probe: Load a small amount of the solid sample into a capillary tube and insert it into the probe.

-

GC-MS: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) and inject it into the gas chromatograph. The GC will separate the compound before it enters the MS source.[9]

-

-

Data Acquisition :

-

Introduce the sample into the high-vacuum source of the mass spectrometer.

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][11][12]

-

The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A mass spectrum, a plot of ion intensity versus m/z, is recorded.

-

Interpretation of Results & Visualization

Mass Spectrometry Fragmentation Pathway

The fragmentation of 5-Acetyliminodibenzyl in an EI-MS is a key tool for structural confirmation. The primary fragmentation pathways involve the acetyl group and the dibenzazepine core.

Figure 3: Proposed EI fragmentation pathway for 5-Acetyliminodibenzyl.

The analysis begins with the molecular ion at m/z 237. A common fragmentation for N-acetyl compounds is the loss of ketene (42 Da) to produce the fragment at m/z 194.[13] Alternatively, loss of an acetyl radical (43 Da) can lead to the ion at m/z 195. Further fragmentation of these primary ions provides additional structural information.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. depts.washington.edu [depts.washington.edu]

- 6. scienceopen.com [scienceopen.com]

- 7. shimadzu.com [shimadzu.com]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 13. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Acylation of Iminodibenzyl

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iminodibenzyl is a key structural motif present in a variety of pharmacologically active compounds, most notably tricyclic antidepressants and anticonvulsants. The acylation of the nitrogen atom of the iminodibenzyl core is a fundamental transformation in the synthesis of numerous derivatives with significant therapeutic potential. This document provides detailed protocols for the N-acylation of iminodibenzyl using two common acylating agents: acetic anhydride and acetyl chloride. The protocols are based on established methods found in patent literature and are presented in a step-by-step format to ensure reproducibility.

Data Presentation

The following tables summarize the quantitative data from various acylation protocols for iminodibenzyl and its derivatives.

Table 1: Reaction Parameters for the Acylation of Iminodibenzyl with Acetic Anhydride.

| Parameter | Example 1[1] | Example 2[1] | Example 3[1] |

| Iminodibenzyl | 75g | 75g | 75g |

| Acetic Anhydride | 45ml | 47ml | 48ml |

| Solvent (Acetic Acid) | 80ml | 100ml | 80ml |

| Catalyst (Perchloric Acid) | 0.7ml | 0.7ml | 0.7ml |

| Reaction Temperature | 105-110 °C | 105-110 °C | 105-110 °C |

| Reaction Time | 3 hours | 3 hours | 3 hours |

| Product | 3-nitro-N-acetyliminodibenzyl | 3-nitro-N-acetyliminodibenzyl | 3-nitro-N-acetyliminodibenzyl* |

| Yield | 80.9% | 79.0% | 81.8% |

| Purity | 99.7% | 99.7% | 99.4% |

*Note: These examples from the patent literature involve a subsequent nitration step in the same reaction flask after the initial acylation.[1]

Table 2: Reaction Parameters for the Acylation of Iminodibenzyl Derivatives with Acetyl Chloride.

| Parameter | Value[2] |

| Starting Material | 3-ethyl iminodibenzyl (22.3 parts) |

| Acylating Agent | Acetyl Chloride (excess) |

| Solvent | Anhydrous Benzene (100 parts by volume) |

| Reaction Condition | Reflux |

| Reaction Time | 4 hours |

| Product | 3-ethyl-5-acetyl iminodibenzyl |

| Melting Point | 84-85 °C (from ether/petroleum ether) |

Experimental Protocols

Protocol 1: N-Acylation of Iminodibenzyl with Acetic Anhydride

This protocol is adapted from a method for the synthesis of 3-chloro-N-acetyliminodibenzyl, where N-acylation is the initial step.[1]

Materials:

-

Iminodibenzyl

-

Acetic anhydride

-

Acetic acid

-

Perchloric acid (catalyst)

-

Toluene for recrystallization

-

Frozen water

-

Reaction flask (500ml)

-

Heating mantle with stirrer

-

Thermometer

-

Condenser

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a 500ml reaction flask, add 75g of iminodibenzyl, 80ml of acetic acid, 45ml of acetic anhydride, and 0.7ml of perchloric acid.[1]

-

Acylation Reaction: Heat the mixture to 105-110 °C and maintain this temperature for 3 hours with stirring.[1]

-

Cooling: After 3 hours, cool the reaction mixture to 20 °C.[1]

-

Work-up:

-

Slowly pour the cooled reaction mixture into a beaker containing frozen water.

-

An analysis of the material is performed at this stage, followed by filtration.[1]

-

-

Purification:

-

The crude product is collected by filtration.

-

Recrystallize the crude product from toluene to obtain pure N-acetyliminodibenzyl.[1]

-

Protocol 2: N-Acylation of Iminodibenzyl with Acetyl Chloride

This protocol is based on the general procedure for the acylation of iminodibenzyl derivatives.[2]

Materials:

-

Iminodibenzyl

-

Acetyl chloride

-

Anhydrous benzene (or other suitable inert solvent like toluene)

-

Reaction flask with a condenser and a drying tube

-

Heating mantle with stirrer

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

Reaction Setup: Dissolve the iminodibenzyl in anhydrous benzene in a reaction flask equipped with a condenser and a drying tube.

-

Addition of Acylating Agent: Add an excess of acetyl chloride to the solution.

-

Acylation Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours as in a similar reaction).[2]

-

Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the solvent and excess acetyl chloride under vacuum using a rotary evaporator.[2]

-

-

Purification:

-

The residue can be purified by recrystallization from a suitable solvent system, such as ether/petroleum ether, to yield the pure N-acyliminodibenzyl.[2]

-

Visualizations

Caption: General reaction scheme for the acylation of iminodibenzyl.

Caption: Experimental workflow for the acylation of iminodibenzyl.

References

Application of 5-Acetyliminodibenzyl in the Synthesis of Tricyclic Antidepressants

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Acetyliminodibenzyl as a key intermediate in the synthesis of tricyclic antidepressants (TCAs). The focus is on its role in the preparation of precursors for drugs such as Clomipramine and its relation to the synthesis of Imipramine.

Introduction

5-Acetyliminodibenzyl is a pivotal building block in the synthesis of various tricyclic antidepressant drugs. Its dibenz[b,f]azepine core is the characteristic feature of this class of compounds, which function by modulating the levels of neurotransmitters like serotonin and norepinephrine in the brain. The acetyl group at the 5-position serves as a protecting group for the nitrogen atom, allowing for selective modifications on the aromatic rings, such as halogenation or nitration. This controlled functionalization is crucial for introducing the desired pharmacological properties to the final drug molecule.

Synthesis of Clomipramine Intermediate

A primary application of 5-Acetyliminodibenzyl is in the synthesis of the intermediate for Clomipramine, specifically N-acetyl-3-chloroiminodibenzyl. This is typically achieved through electrophilic aromatic substitution (chlorination) on the 5-Acetyliminodibenzyl core.

Experimental Protocol: Chlorination of 5-Acetyliminodibenzyl

This protocol outlines the synthesis of N-acetyl-3-chloroiminodibenzyl.

Materials:

-